

In-Depth Technical Guide on the Safety and Handling of Bromo(2H3)methane

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Compound of Interest

Compound Name: *Bromo(2H3)methane*

Cat. No.: *B073400*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for **Bromo(2H3)methane** (Methyl Bromide-d3), a deuterated analog of the highly toxic gas Bromomethane. While deuteration can alter metabolic rates, the fundamental toxicity profile of **Bromo(2H3)methane** is expected to be similar to that of Bromomethane. Therefore, all safety and handling precautions for Bromomethane must be strictly adhered to when working with its deuterated form. This guide summarizes key quantitative data, outlines detailed experimental protocols for toxicity assessment, and visualizes the primary mechanism of toxicity.

Quantitative Safety and Handling Data

The following tables summarize the key physical, chemical, and toxicological properties of **Bromo(2H3)methane** and its non-deuterated form, Bromomethane.

Physical and Chemical Properties	Bromo(2H3)methane (Methyl Bromide-d3)	Bromomethane (Methyl Bromide)
CAS Number	1111-88-2[1]	74-83-9
Molecular Formula	CBrD ₃ [1][2]	CH ₃ Br
Molecular Weight	97.96 g/mol [2]	94.94 g/mol
Boiling Point	4 °C (lit.)[2]	3.5 °C[3]
Melting Point	-94 °C (lit.)[1][2]	-93.66 °C[3]
Density	3.41 g/mL at 25 °C (lit.)[2]	1.73 g/cm ³ at 0 °C
Vapor Pressure	1420 mm Hg at 20 °C[1]	1620 hPa at 20 °C
Flash Point	-34.699 °C[1]	Not applicable to gases and gas mixtures[3]
Solubility in Water	Insoluble	15.2 g/L at 25 °C
Toxicological Data (Bromomethane)	Value	
Acute Inhalation Toxicity (Rat)	LC50: 302 ppm (8 hours), 781 ppm (4 hours)[4]	
Acute Oral Toxicity (Rat)	LD50: 104 mg/kg bw[4]	
Occupational Exposure Limits (TWA)	1 ppm (ACGIH)	
IDLH (Immediately Dangerous to Life or Health)	250 ppm (NIOSH)	

Hazard Identification and GHS Classification

Bromo(2H3)methane should be handled as a substance with the same hazards as Bromomethane. The GHS classification for Bromomethane is as follows:

Hazard Class	Hazard Statement
Acute Toxicity, Inhalation (Category 2)	H330: Fatal if inhaled.[3]
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation (Category 2)	H319: Causes serious eye irritation.[3]
Germ Cell Mutagenicity (Category 2)	H341: Suspected of causing genetic defects.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System	H335: May cause respiratory irritation.[3]
Specific Target Organ Toxicity - Repeated Exposure (Category 2)	H373: May cause damage to organs through prolonged or repeated exposure.[3]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)	H400: Very toxic to aquatic life.
Hazardous to the Ozone Layer (Category 1)	H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[3]

Experimental Protocols

Due to the high toxicity of **Bromo(2H3)methane**, any experimental work must be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. The following are detailed methodologies for key experiments relevant to assessing the toxicity of **Bromo(2H3)methane**, based on established OECD guidelines for Bromomethane.

Acute Inhalation Toxicity Study (OECD TG 403)

Objective: To determine the median lethal concentration (LC50) and assess acute toxic effects from short-term inhalation exposure.

Methodology:

- Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females. Animals are acclimatized for at least 5 days.

- Exposure Apparatus: Nose-only inhalation exposure chambers are preferred to minimize oral ingestion from grooming.
- Exposure Conditions:
 - A minimum of 5 animals per sex per concentration group.
 - A control group exposed to filtered air.
 - At least 3 concentrations of **Bromo(2H3)methane** vapor, aiming to produce a range of toxic effects from no-effect to lethality.
 - Standard exposure duration is 4 hours.
 - The chamber atmosphere is continuously monitored for temperature (22 ± 3 °C), humidity (30-70%), and the concentration of **Bromo(2H3)methane**.
- Observations:
 - Clinical observations are made frequently during and after exposure, and at least once daily for 14 days.
 - Body weights are recorded before exposure and at least weekly thereafter.
 - All moribund animals are humanely euthanized.
- Pathology:
 - A full necropsy is performed on all animals.
 - Histopathological examination of the respiratory tract (nasal passages, trachea, and lungs) and other target organs is conducted.

Neurotoxicity Screening: Functional Observational Battery (FOB)

Objective: To detect and characterize behavioral and neurological abnormalities in rats following exposure to **Bromo(2H3)methane**.

Methodology:

- Animal Model: As described in the acute inhalation study.
- Procedure: The FOB is conducted at the time of peak effect (determined from pilot studies) and at specified intervals post-exposure. The battery consists of three parts:
 - Home Cage Observations: Posture, presence of tremors or convulsions, and respiratory rate are observed without disturbing the animals.
 - Open Field Observations: Animals are placed in a standardized open field for a set duration (e.g., 3-5 minutes). Observations include:
 - Autonomic Function: Piloerection, salivation, urination, defecation.
 - Neuromuscular Function: Gait, arousal level, ataxia.
 - Sensorimotor Function: Response to approach, touch, and auditory stimuli.
 - Manipulative Tests:
 - Sensorimotor Coordination: Righting reflex, grip strength.
 - Reactivity: Tail-pinch response.
- Scoring: A standardized scoring system is used for each parameter to allow for quantitative analysis.

Histopathological Examination of the Respiratory Tract

Objective: To identify and characterize lesions in the nasal passages, trachea, and lungs following inhalation exposure.

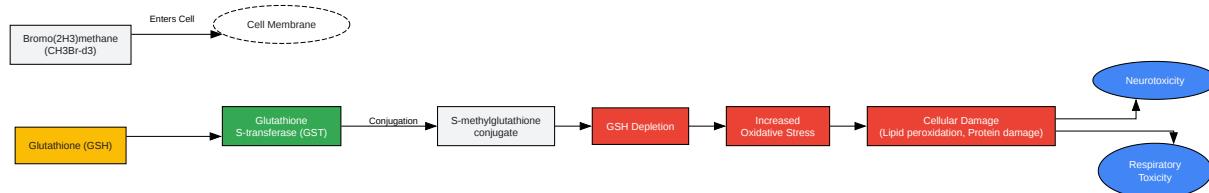
Methodology:

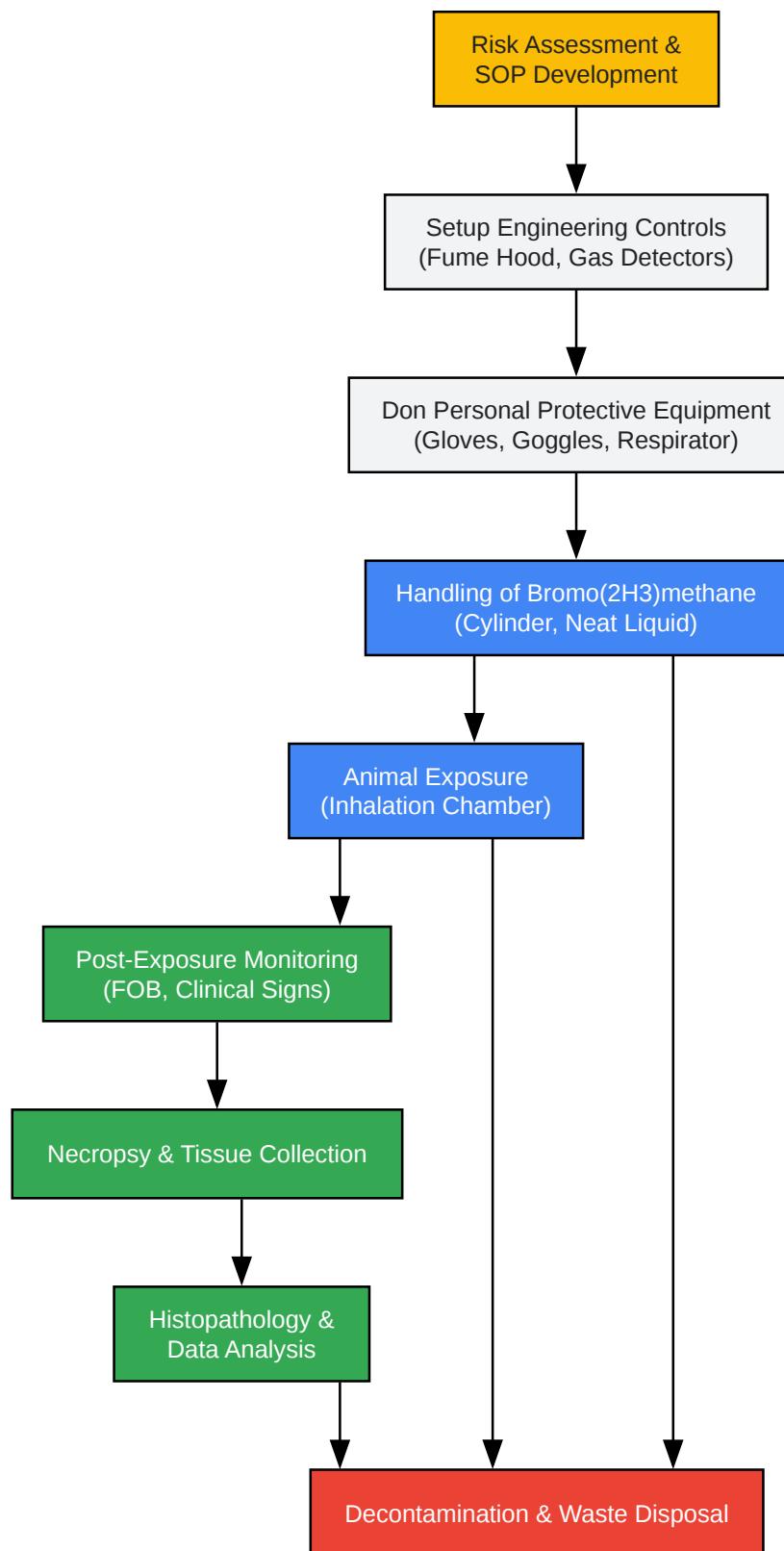
- Tissue Collection: At necropsy, the head is removed and the nasal passages are flushed with fixative (e.g., 10% neutral buffered formalin). The lungs are inflation-fixed with fixative at a constant pressure.

- Tissue Processing:
 - The head is decalcified and sectioned at multiple standard levels to ensure examination of all major regions of the nasal cavity.
 - The trachea and all lung lobes are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
- Microscopic Examination: A qualified pathologist examines the slides for any treatment-related changes, including inflammation, necrosis, apoptosis, metaplasia, and hyperplasia of the respiratory and olfactory epithelium.

Mechanism of Toxicity and Signaling Pathway

The primary mechanism of Bromomethane toxicity is believed to involve the depletion of intracellular glutathione (GSH), a critical antioxidant. This leads to oxidative stress and subsequent cellular damage, particularly in the nervous system and respiratory tract.



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